molecular formula C17H23NO4 B13488402 Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate

Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate

Cat. No.: B13488402
M. Wt: 305.4 g/mol
InChI Key: XGSMVPMITDBXJL-UHFFFAOYSA-N
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Description

Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the benzyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-4-hydroxypiperidine
  • Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, or interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 4-[(1-hydroxycyclopropyl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c19-16(21-12-14-4-2-1-3-5-14)18-10-6-15(7-11-18)22-13-17(20)8-9-17/h1-5,15,20H,6-13H2

InChI Key

XGSMVPMITDBXJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2(CC2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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